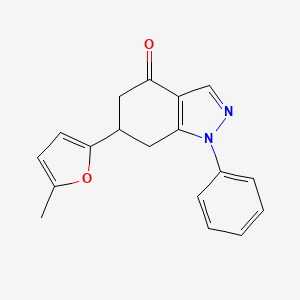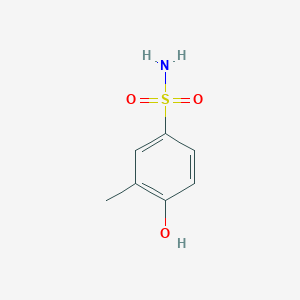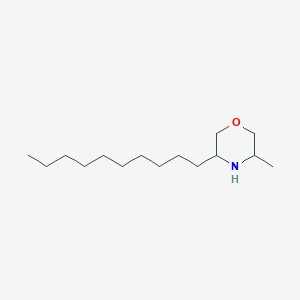
6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Vue d'ensemble
Description
6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been found to have antiplatelet and anticoagulant activities .
Mode of Action
The compound’s interaction with its targets results in the inhibition of human platelet aggregation induced by collagen, arachidonic acid, and U46619, a thromboxane (TX)A 2 mimic . It also suppresses TXA 2 formations caused by collagen and arachidonic acid . Furthermore, it selectively inhibits TXA 2 synthase activity and shows a competitive antagonism on TXA 2 /prostaglandin H 2 receptor .
Biochemical Pathways
The compound affects the biochemical pathways involved in platelet aggregation and coagulation . It inhibits the synthesis of TXA 2 , a potent vasoconstrictor and platelet aggregator, thereby preventing platelet aggregation . It also impairs the intrinsic coagulation pathway, as indicated by the prolongation of the activated partial thromboplastin time (aPTT) with no changes in the prothrombin and thrombin time .
Pharmacokinetics
Similar compounds have been found to be orally active , suggesting that this compound may also have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of platelet aggregation and the prolongation of aPTT . These effects suggest that the compound may have therapeutic potential as an oral antithrombotic agent in the treatment of thromboembolic disorders .
Analyse Biochimique
Biochemical Properties
6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with LuxR proteins, which are involved in quorum sensing in bacteria . The nature of these interactions includes competitive binding, which can inhibit or enhance the activity of these proteins depending on the concentration of the compound.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interfere with quorum sensing in Chromobacterium violaceum, affecting the production of violacein . This compound can act as both an agonist and antagonist in quorum sensing, depending on its concentration and the presence of other signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to LuxR proteins, inhibiting or activating them based on its concentration . This binding can lead to changes in gene expression, particularly those genes involved in quorum sensing and other regulatory pathways. Additionally, it may inhibit or activate enzymes involved in these pathways, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy . Long-term studies have shown that it can have sustained effects on cellular processes, particularly in quorum sensing and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may have beneficial effects, such as enhancing quorum sensing and gene expression. At higher doses, it can exhibit toxic or adverse effects, including inhibition of essential enzymes and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels . The compound’s metabolism can lead to the production of various metabolites, which may have their own biological activities and effects on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues . This distribution can influence the compound’s efficacy and its ability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in regulating cellular processes.
Propriétés
IUPAC Name |
6-(5-methylfuran-2-yl)-1-phenyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-18(22-12)13-9-16-15(17(21)10-13)11-19-20(16)14-5-3-2-4-6-14/h2-8,11,13H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAZEWKUGIWXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C=NN3C4=CC=CC=C4)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione](/img/structure/B1456718.png)
